molecular formula C21H20FN3O2 B11269708 N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide

N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide

Cat. No.: B11269708
M. Wt: 365.4 g/mol
InChI Key: OOPFHMHMZZOOLY-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide likely involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Benzodiazepine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the fluoro and methyl groups on the phenyl ring, and the acetamide group on the benzodiazepine core, possibly through electrophilic aromatic substitution and amide coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide may have various applications in scientific research, including:

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.

    Medicine: Potential use as a therapeutic agent for conditions such as anxiety, insomnia, or seizures.

    Industry: Possible applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as:

    Receptors: Binding to GABA receptors in the central nervous system, leading to sedative or anxiolytic effects.

    Pathways: Modulation of neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide may exhibit unique properties due to the presence of the fluoro and methyl groups, which can influence its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C21H20FN3O2/c1-13-11-14(9-10-16(13)22)23-20(26)12-25-19-8-3-2-6-18(19)24-17-7-4-5-15(17)21(25)27/h2-3,6,8-11,15H,4-5,7,12H2,1H3,(H,23,26)

InChI Key

OOPFHMHMZZOOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C4CCCC4C2=O)F

Origin of Product

United States

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